4,5-ジフルオロ-2-(1H-ピロール-1-イル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

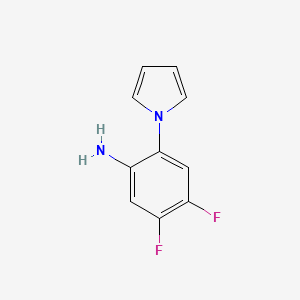

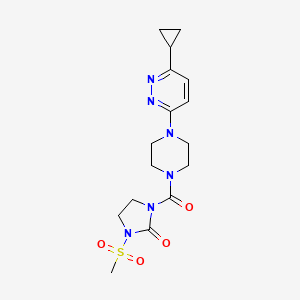

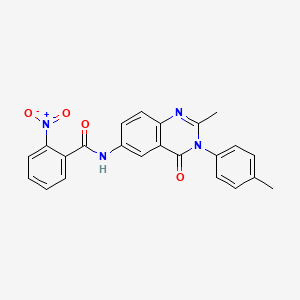

“Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” is a chemical compound with the molecular formula C10H8F2N2 . It is a derivative of benzenamine, which is also known as aniline .

Molecular Structure Analysis

The molecular structure of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” consists of a benzene ring substituted with two fluorine atoms and a pyrrole ring . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography.Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .科学的研究の応用

化学合成

“4,5-ジフルオロ-2-(1H-ピロール-1-イル)アニリン”は化学合成に使用されます . これは、より複雑な化学化合物の合成における構成要素です .

蛍光標識

同様の化合物が蛍光標識に使用されてきました . たとえば、BODIPYは関連する化合物であり、シリコンオイルに注入して蛍光を付与できます。これは、細胞シートの光学顕微鏡で使用できます .

窒素酸化物(NOx)の検知

ビピリジン銅ベースの錯体と組み合わせて、同様の化合物は空気や生きた細胞中の窒素酸化物(NOx)の検知に使用できます .

太陽電池

ピロール誘導体から作ることができる共役ポリマーは、太陽電池などの用途に使用されてきました .

発光デバイス

コンデンサ

エレクトロクロミックデバイス

共役ポリマーは、エレクトロクロミックデバイスに使用されてきました .

バイオセンサー

将来の方向性

The future directions for the study of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

作用機序

Target of Action

Similar compounds have been shown to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.

Mode of Action

Molecular docking investigations suggest that similar compounds bind to the active sites of dhfr and enoyl acp reductase . This binding interaction could inhibit the activity of these enzymes, leading to downstream effects on cellular metabolism.

Biochemical Pathways

Inhibition of dhfr and enoyl acp reductase can disrupt folate metabolism and fatty acid synthesis, respectively . These disruptions can lead to cell growth suppression and other downstream effects.

Result of Action

Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

特性

IUPAC Name |

4,5-difluoro-2-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATANDLOUSRZJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)

![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)